molecular formula C22H28ClN3O3S B2990295 N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215795-65-5

N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2990295
CAS RN: 1215795-65-5
M. Wt: 449.99
InChI Key: GGGRWFUZAQYAAI-UHFFFAOYSA-N
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Description

“N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride” is a complex organic compound . It contains a benzamide group, a thiazole group, and two methoxy groups . The compound is related to a class of molecules that have shown diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 4-amino-N-[2 (diethylamino)ethyl] benzamide, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .

Scientific Research Applications

Antimicrobial Activity

Benzamide derivatives have been shown to possess good activity against various strains of bacteria and yeast. For example, a complex containing a similar benzamide structure demonstrated activity against Staphylococcus aureus and Bacillus subtilis, as well as the yeast Candida albicans .

Anti-inflammatory Activity

Some benzamide derivatives have been found to exhibit COX-1 inhibitory activity, which is indicative of their potential as anti-inflammatory agents .

Antitumor Activity

There is evidence that certain benzamide compounds have cytotoxic effects on human tumor cell lines, suggesting their use in cancer treatment .

EGFR and erbB2 Inhibition

Benzamide derivatives are recommended as potential inhibitors of EGFR and erbB2, which are proteins involved in cell signaling pathways that can lead to cancer .

Antiparasitic Agents

These compounds have also been identified as having antiparasitic properties, which could be useful in treating infections caused by parasites .

Material Science Applications

Benzamide structures are used in material science for applications such as chemosensing and fluorescence due to their intermediate properties in dyes and polymer synthesis .

MDPI - Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Springer - Design, synthesis, characterization and analysis of anti … Springer - Thiazoles: having diverse biological activities IntechOpen - Short Insight in Synthesis and Applications of Benzimidazole RSC - Recent achievements in the synthesis of benzimidazole derivatives

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-5-24(6-2)14-15-25(21(26)16-10-12-17(27-3)13-11-16)22-23-20-18(28-4)8-7-9-19(20)29-22;/h7-13H,5-6,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGRWFUZAQYAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-4-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

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